

Application Notes and Protocols: N-Isobutylbenzamide as a Chemical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **N-IsobutyIbenzamide** as a versatile chemical intermediate in organic synthesis, particularly in the development of biologically active compounds. Detailed experimental protocols and data are presented to facilitate its application in the laboratory.

Physicochemical Properties of N-Isobutylbenzamide

N-Isobutylbenzamide is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C11H15NO	
Molecular Weight	177.24 g/mol	
CAS Number	5705-57-7	
Melting Point	65-67 °C	[1]
Boiling Point	Not specified	
Appearance	White solid	[1]
Solubility	Soluble in common organic solvents like dichloromethane, ethanol, and ethyl acetate.	[1][2]

Synthesis of N-Isobutylbenzamide

N-Isobutylbenzamide can be readily synthesized via the Schotten-Baumann reaction between isobutylamine and benzoyl chloride.

Experimental Protocol: Synthesis of N-Isobutylbenzamide[3]

Materials:

- Isobutylamine
- · Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)



- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from hot ethanol to yield N-Isobutylbenzamide as a white solid.

Expected Yield: ~85-95%

Characterization Data:



Analysis	Data
¹H NMR (CDCl₃, 400 MHz)	δ 7.75 (d, J=7.2 Hz, 2H), 7.49-7.40 (m, 3H), 6.15 (br s, 1H), 3.25 (t, J=6.4 Hz, 2H), 1.90-1.80 (m, 1H), 0.96 (d, J=6.8 Hz, 6H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 167.9, 134.8, 131.3, 128.5, 126.8, 47.3, 28.6, 20.2
IR (KBr, cm ⁻¹)	3296 (N-H stretch), 3061 (C-H aromatic stretch), 2959, 2874 (C-H alkyl stretch), 1634 (C=O stretch), 1547 (N-H bend)[3]

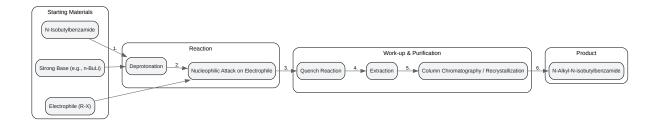
Applications of N-Isobutylbenzamide as a Chemical Intermediate

N-Isobutylbenzamide serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds.

Synthesis of N-Substituted Benzamides

N-Isobutylbenzamide can be further functionalized at the nitrogen atom after deprotonation. A general workflow for such a reaction is depicted below.





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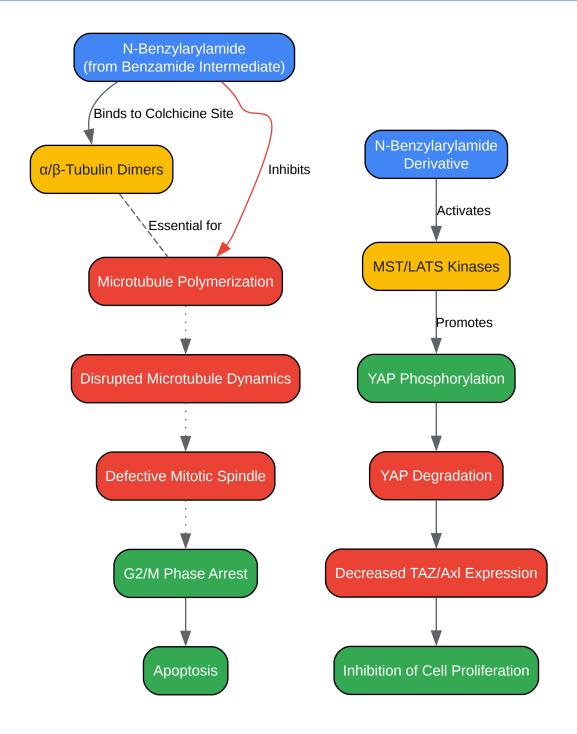
Workflow for the N-alkylation of **N-Isobutylbenzamide**.

Precursor for Bioactive Molecules

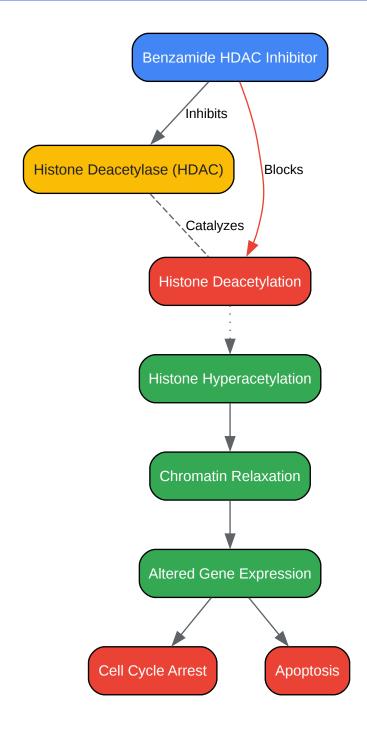
Derivatives of **N-IsobutyIbenzamide** have shown promise as inhibitors of key biological targets in cancer therapy, such as tubulin and histone deacetylases (HDACs).

N-benzylarylamide derivatives, which can be synthesized from benzamide intermediates, have been identified as potent inhibitors of tubulin polymerization.[4][5][6] These compounds bind to the colchicine binding site on β -tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]









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